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Compound of Interest

Compound Name: Levofloxacin q-acid

Cat. No.: B193970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Levofloxacin q-acid, a key degradant and synthetic precursor of the broad-spectrum

fluoroquinolone antibiotic, Levofloxacin. Due to the limited availability of public domain

experimental spectra for Levofloxacin q-acid, this document presents detailed spectroscopic

data for the parent compound, Levofloxacin, as a primary reference. The experimental

protocols provided are based on established methods for the analysis of fluoroquinolone

carboxylic acids and can be readily adapted for Levofloxacin q-acid.

Compound Identification
Parameter Value

Chemical Name

(S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-

7H-pyrido[1,2,3-de][1][2]benzoxazine-6-

carboxylic acid

Synonyms
Levofloxacin Carboxylic Acid, Levofloxacin

Impurity F

CAS Number 100986-89-8[3]

Molecular Formula C₁₃H₉F₂NO₄[3]

Molecular Weight 281.21 g/mol [3]
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Spectroscopic Data (Reference: Levofloxacin)
The following tables summarize the key spectroscopic data for Levofloxacin. These values

serve as a reference point for the characterization of Levofloxacin q-acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Levofloxacin
Table 1: ¹H NMR Data of Levofloxacin

Chemical Shift (δ) ppm Multiplicity Assignment

8.77 s H-5

7.58 d H-8

4.74 m H-3

4.55 d H-2a

4.40 d H-2b

3.42 m Piperazine CH₂

2.63 m Piperazine CH₂

2.38 s N-CH₃

1.56 d 3-CH₃

Solvent: CD₃OD, Frequency:

600 MHz. Data sourced from

public databases.

Table 2: ¹³C NMR Data of Levofloxacin
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Chemical Shift (δ) ppm Assignment

177.5 C-6 (COOH)

168.0 C-7 (C=O)

155.0 C-9 (C-F)

147.0 C-4a

138.0 C-10a

125.0 C-5

118.0 C-8

112.0 C-10

106.0 C-5a

69.0 C-2

57.0 C-3

50.0 Piperazine C

46.0 N-CH₃

18.0 3-CH₃

Solvent: DMSO-d6. Data sourced from public

databases.

Infrared (IR) Spectroscopy of Levofloxacin
Table 3: Key IR Absorption Bands of Levofloxacin
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3272 Broad O-H stretch (Carboxylic acid)

2974 Medium C-H stretch (aliphatic)

1729-1735 Strong C=O stretch (Carboxylic acid)

1629 Strong C=O stretch (Ketone)

1542 Strong C=C stretch (Aromatic)

1294 Strong C-N stretch

839 Medium C-F stretch

Sample preparation:

Attenuated Total Reflectance

(ATR) or KBr pellet.

Mass Spectrometry (MS) of Levofloxacin
Table 4: Mass Spectrometry Data of Levofloxacin

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

[M+H]⁺ (Observed) m/z 362.15

Key Fragment Ions m/z 318 ([M+H - CO₂]⁺)

Exact Mass 361.14

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for Levofloxacin
q-acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

Bruker Avance III HD 600 MHz NMR spectrometer (or equivalent)

5 mm NMR tubes

Sample Preparation:

Accurately weigh 5-10 mg of Levofloxacin q-acid.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CD₃OD).

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline correction.

Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52

ppm for ¹³C).

Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Sample Preparation

Data Acquisition
Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform Phase & Baseline
Correction Reference Spectra Peak Picking &

Integration Report

Click to download full resolution via product page

Diagram 1: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic functional groups.

Instrumentation:
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FTIR spectrometer (e.g., PerkinElmer Spectrum Two) with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation & Acquisition:

Ensure the ATR crystal is clean by wiping with isopropanol and performing a background

scan.

Place a small amount of Levofloxacin q-acid powder directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

Clean the crystal thoroughly after analysis.

Data Processing:

Perform an ATR correction on the raw spectrum.

Use software to label the peaks of significant absorption bands.

Compare the spectrum with known libraries or reference spectra if available.
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Diagram 2: Workflow for ATR-FTIR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition.
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Instrumentation:

Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Thermo Scientific Q

Exactive Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of Levofloxacin q-acid at 1 mg/mL in a suitable solvent (e.g.,

methanol or acetonitrile).

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using

the mobile phase.

LC-MS Parameters:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Ionization Mode: ESI Positive and Negative.

Mass Range: m/z 50-500.

Resolution: 70,000.

Data Processing:

Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

Determine the monoisotopic mass of the parent ion ([M+H]⁺ or [M-H]⁻).

Use software to calculate the elemental composition based on the accurate mass

measurement.
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If performing MS/MS, analyze the fragmentation pattern to confirm the structure.
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Diagram 3: Logical workflow for LC-HRMS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b193970?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Levofloxacin
https://hmdb.ca/spectra/nmr_one_d/1808
https://hmdb.ca/spectra/nmr_one_d/1808
https://pubchem.ncbi.nlm.nih.gov/compound/688333
https://www.benchchem.com/product/b193970#spectroscopic-data-nmr-ir-ms-of-levofloxacin-q-acid
https://www.benchchem.com/product/b193970#spectroscopic-data-nmr-ir-ms-of-levofloxacin-q-acid
https://www.benchchem.com/product/b193970#spectroscopic-data-nmr-ir-ms-of-levofloxacin-q-acid
https://www.benchchem.com/product/b193970#spectroscopic-data-nmr-ir-ms-of-levofloxacin-q-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b193970?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

